molecular formula C19H16N6O B11228695 3-Methyl-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide

3-Methyl-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide

Cat. No.: B11228695
M. Wt: 344.4 g/mol
InChI Key: SNQIUTBNJIWSEA-UHFFFAOYSA-N
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Description

3-Methyl-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-D]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, featuring a pyrazolo[3,4-D]pyrimidine core, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide typically involves the following steps :

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide stands out due to its specific hydrazide moiety, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

3-methyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C19H16N6O/c1-13-6-5-7-14(10-13)19(26)24-23-17-16-11-22-25(18(16)21-12-20-17)15-8-3-2-4-9-15/h2-12H,1H3,(H,24,26)(H,20,21,23)

InChI Key

SNQIUTBNJIWSEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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